Foslevodopa

Beschreibung

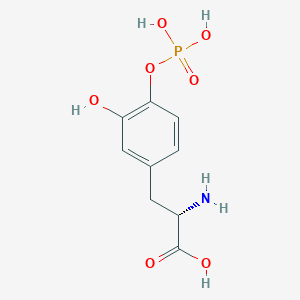

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

101141-95-1 |

|---|---|

Molekularformel |

C9H12NO7P |

Molekulargewicht |

277.17 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |

InChI-Schlüssel |

YNDMEEULGSTYJT-LURJTMIESA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

Isomerische SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

Andere CAS-Nummern |

101141-95-1 |

Synonyme |

DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |

Herkunft des Produkts |

United States |

Molecular and Pharmacological Characteristics of Foslevodopa

Prodrug Design and Biotransformation Pathways

Foslevodopa is a phosphate (B84403) prodrug of levodopa (B1675098), designed to overcome the solubility limitations of levodopa, thereby enabling continuous subcutaneous infusion. gpnotebook.comresearchgate.net It is administered in combination with foscarbidopa (B607533), a prodrug of carbidopa (B1219). wikipedia.org This dual-prodrug strategy is central to its mechanism of action.

Enzymatic Conversion to Levodopa and Carbidopa

Upon entering the body, this compound and foscarbidopa are rapidly and almost completely converted into their active forms, levodopa and carbidopa, respectively. gpnotebook.com This biotransformation is carried out by ubiquitous alkaline phosphatase enzymes found throughout the body. gpnotebook.commedscape.comresearchgate.net The addition of the phosphate groups increases the water solubility of the compounds by more than 100-fold, which is critical for creating a highly concentrated solution suitable for subcutaneous delivery via a portable pump. gpnotebook.com Once infused into the subcutaneous tissue, the phosphate moieties are cleaved, releasing levodopa and carbidopa into the bloodstream. researchgate.netresearchgate.net Studies have shown that this conversion is highly efficient, and the resulting metabolic profile in the plasma is largely identical to that seen with other forms of levodopa/carbidopa administration, with the exception of the administered prodrugs themselves. nih.govresearchgate.net

Role of the Carbidopa Prodrug in Peripheral Dopa Decarboxylase Inhibition

Levodopa's therapeutic benefit is derived from its conversion to dopamine (B1211576) in the brain. patsnap.comgpnotebook.com However, when administered alone, a significant portion of levodopa is converted to dopamine in the peripheral tissues by the enzyme dopa decarboxylase (also known as aromatic L-amino acid decarboxylase). nih.govgpnotebook.comtaylorandfrancis.com This peripheral conversion prevents the levodopa from reaching the brain and can lead to side effects. nih.govgpnotebook.com

Carbidopa is a peripheral dopa decarboxylase inhibitor that does not cross the blood-brain barrier. gpnotebook.comtaylorandfrancis.com By inhibiting the premature conversion of levodopa in the periphery, carbidopa ensures that a larger amount of levodopa can cross the blood-brain barrier to be converted into dopamine where it is needed. nih.govtaylorandfrancis.com The co-administration of foscarbidopa with this compound serves this essential function. hres.ca The conversion of foscarbidopa to carbidopa provides the necessary inhibition of peripheral dopa decarboxylase, maximizing the central bioavailability of the levodopa derived from this compound. nih.govgpnotebook.com

Pharmacokinetic Profile and Implications for Dopaminergic Stimulation

The pharmacokinetic profile of this compound/foscarbidopa is designed to provide stable and continuous levels of levodopa in the plasma, mimicking a more physiological state of dopaminergic stimulation. nih.gov

Absorption Kinetics Following Subcutaneous Administration

Following continuous subcutaneous infusion, this compound and foscarbidopa are absorbed and rapidly converted to levodopa and carbidopa. mdsabstracts.orgnih.gov Levodopa and carbidopa are detectable in the plasma at the first sampling time points. researchgate.net Studies in healthy volunteers have shown that after a single subcutaneous bolus dose, the median time to reach maximum plasma concentration (Tmax) for levodopa is approximately 1.3 hours and for carbidopa is 1.5 hours. mdsabstracts.org When administered as a continuous infusion, this subcutaneous route bypasses the complexities of gastrointestinal absorption that can lead to variable drug levels with oral medications. researchgate.netpatsnap.com

Levodopa and Carbidopa Plasma Concentration Dynamics

Continuous subcutaneous infusion of this compound/foscarbidopa results in consistent and stable plasma concentrations of both levodopa and carbidopa. nih.govnih.gov In a study involving healthy volunteers who received the infusion for up to 72 hours, stable exposures were observed once a steady state was achieved. nih.gov The pharmacokinetic parameters of levodopa were found to be comparable between this compound/foscarbidopa subcutaneous infusion and levodopa-carbidopa intestinal gel (LCIG) infusion. nih.gov Furthermore, the plasma concentrations of levodopa and carbidopa are not significantly affected by the subcutaneous infusion site, with the abdomen, arm, thigh, and flank showing similar pharmacokinetic profiles. mdsabstracts.org

Characterization of Steady-State Levels and Fluctuation Index

A key advantage of continuous this compound/foscarbidopa infusion is the ability to achieve and maintain steady-state plasma levodopa concentrations with minimal fluctuation. nih.govresearchgate.net Without a loading dose, steady state is typically reached in approximately 12 to 16 hours. nih.gov However, with the administration of an initial bolus dose, steady-state levels can be achieved much faster, within about 2 hours. nih.govmdsabstracts.org

This method of delivery leads to very low fluctuations in levodopa concentration levels. nih.gov The degree of fluctuation, a measure of the variability of plasma concentrations, was found to be very low for levodopa during continuous infusion. scispace.com This stability contrasts with the peaks and troughs often seen with oral levodopa therapy. nih.gov In a Phase 1 study, the average steady-state exposure of levodopa ranged from 747 to 4660 ng/mL across different patient groups. nih.govresearchgate.net The low pharmacokinetic fluctuation is expected to maintain levodopa exposure within a patient's narrow therapeutic window, providing more consistent symptom control. nih.gov

Data Tables

Table 1: Pharmacokinetic Parameters of Levodopa and Carbidopa after a Single Subcutaneous Bolus Dose of this compound/Foscarbidopa in Healthy Volunteers

| Parameter | Levodopa | Carbidopa |

| Median Tmax (hours) | 1.3 | 1.5 |

| Source: Han et al., 2024. mdsabstracts.org |

Table 2: Levodopa Steady-State Characteristics with Continuous Subcutaneous this compound/Foscarbidopa Infusion

| Parameter | Finding |

| Time to Steady State (without loading dose) | ~12-16 hours |

| Time to Steady State (with loading dose) | ~2 hours |

| Average Steady-State Exposure Range (Phase 1) | 747-4660 ng/mL |

| Fluctuation Index | Very Low |

| Source: Rosebraugh et al., 2021; Han et al., 2024; Rosebraugh et al., 2021. nih.govmdsabstracts.orgnih.govresearchgate.net |

Comparative Pharmacokinetics with Oral Levodopa-Carbidopa and Levodopa-Carbidopa Intestinal Gel Formulations

The pharmacokinetic profile of levodopa derived from this compound infusion demonstrates significant differences when compared to oral levodopa-carbidopa (LD/CD) and notable similarities to levodopa-carbidopa intestinal gel (LCIG). Continuous subcutaneous infusion of this compound/foscarbidopa is designed to bypass the erratic gastric emptying and variable intestinal absorption that can cause plasma level fluctuations with oral LD/CD. researchgate.net This results in stable and sustained therapeutic levels of plasma levodopa. gpnotebook.comresearchgate.net

Studies directly comparing 24-hour continuous subcutaneous infusion of this compound/foscarbidopa with 16-hour LCIG administration (supplemented with oral LD/CD at night) found that levodopa exposures were similar. nih.gov A phase 1 crossover study in healthy volunteers showed less than an 8% difference in key pharmacokinetic parameters (Cmax₀₋₁₆, AUC₀₋₁₆, and AUC∞) between the two delivery methods. nih.gov

Further investigation comparing 24-hour this compound/foscarbidopa infusion with 24-hour LCIG infusion in healthy volunteers confirmed these findings. neurology.org The study reported that levodopa exposure, as measured by the area under the curve (AUC), was comparable, with mean differences ranging from 1% to 8% across various time intervals. neurology.org Notably, the degree of fluctuation of levodopa was lower for the subcutaneous infusion compared to the intestinal gel (mean 0.32 vs. 0.50). neurology.org In contrast to oral immediate-release LD/CD, which leads to rapid peaks and troughs in plasma concentration, this compound provides much lower variability, which is expected to help maintain levodopa exposure within a narrow therapeutic window. researchgate.netnih.gov

Table 1: Comparative Pharmacokinetic Parameters of Levodopa from this compound/Foscarbidopa vs. Levodopa-Carbidopa Intestinal Gel (LCIG)

| Pharmacokinetic Parameter | This compound/Foscarbidopa (SC Infusion) | LCIG (Jejunal Delivery) | Key Finding |

|---|---|---|---|

| Relative Bioavailability (AUCt) | 18,840 ng·h/mL | 17,421 ng·h/mL | Comparable exposure over 24 hours. nih.gov |

| Degree of Fluctuation (DOF) | 0.32 (Mean) | 0.50 (Mean) | Lower fluctuation with subcutaneous infusion. neurology.org |

| Mean AUC Difference (24h vs 24h) | 1% to 8% | Levodopa exposure is highly similar between the two 24-hour continuous delivery methods. neurology.org |

Metabolic Fate and Elimination of Prodrugs and Active Moieties

This compound is an L-tyrosine derivative and a water-soluble prodrug of levodopa. ebi.ac.uknih.gov Upon subcutaneous administration, this compound, along with its counterpart foscarbidopa (a prodrug of carbidopa), is rapidly and almost completely metabolized to levodopa and carbidopa by ubiquitous alkaline phosphatases in the body. gpnotebook.com This conversion bypasses the need for gastrointestinal absorption, leading directly to the systemic circulation of the active compounds. nih.gov

The subsequent metabolic fate of the liberated levodopa and carbidopa mirrors that of the orally administered drugs. Levodopa is metabolized via two primary pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) to dopamine, and O-methylation by catechol-O-methyltransferase (COMT) to 3-O-methyldopa (3-OMD). Carbidopa inhibits the peripheral decarboxylation of levodopa, increasing its central bioavailability, but does not affect its O-methylation. nih.gov

A comparative analysis of plasma metabolites following administration of this compound/foscarbidopa infusion versus LCIG found no significant differences in the metabolic profiles. nih.govresearchgate.net In both regimens, key metabolites identified in plasma included 3-OMD, 3,4-dihydroxyphenylacetic acid (DOPAC), and vanillacetic acid. researchgate.net The levels of 3-OMD and vanillacetic acid were observed to increase over time with both treatments. researchgate.net The only distinct compound found was the administered this compound itself in the subcutaneous infusion group, prior to its rapid conversion. researchgate.net

Pharmacodynamic Effects on Motor and Non-Motor Symptoms

The continuous delivery of levodopa via this compound infusion leads to stable plasma levels, which in turn results in significant pharmacodynamic effects on both motor and non-motor symptoms of Parkinson's disease. researchgate.net This steady dopaminergic stimulation is associated with improvements in motor complications that are characteristic of advanced disease. neurologylive.com

Modulation of Motor Fluctuations and Dyskinesia

Chronic treatment with oral levodopa often leads to the development of motor fluctuations and troublesome dyskinesias. nih.govnih.gov this compound/foscarbidopa infusion has been shown to effectively modulate these complications. Clinical trials have demonstrated that this continuous therapy significantly reduces motor fluctuations. neurologylive.comneurology.org

By maintaining stable levodopa concentrations, this compound helps to avoid the peaks and troughs associated with oral dosing that often drive peak-dose dyskinesia and "wearing-off" periods. nih.govmdpi.com A key benefit observed in clinical studies is an increase in "On" time without troublesome dyskinesia. nih.govnice.org.ukcda-amc.ca In a phase 3 study, treatment with this compound/foscarbidopa resulted in a decrease in both "Off" time and "On" time with dyskinesia, in favor of more "On" time without dyskinesia. neurologylive.com

Impact on "On" and "Off" Time Duration

A primary outcome measure in clinical trials for advanced Parkinson's disease therapies is the change in daily "On" and "Off" time. This compound/foscarbidopa has demonstrated clinically meaningful and statistically significant improvements in these measures compared to oral LD/CD.

In a 12-week, randomized, double-blind study, patients treated with this compound/foscarbidopa experienced a significant increase in "On" time without troublesome dyskinesia and a corresponding decrease in "Off" time. nih.govcda-amc.ca The mean difference in the change from baseline for "On" time without troublesome dyskinesia was 1.75 hours longer with the infusion compared to oral therapy. nice.org.ukcda-amc.ca Similarly, the "Off" time was reduced by a mean difference of 1.79 hours. nice.org.ukcda-amc.ca These benefits were observed as early as the first week of treatment and were sustained over the long term. neurologylive.com

Table 2: Change in "On" and "Off" Time from Baseline (12-Week Study)

| Treatment Group | Mean Change in "On" Time without Troublesome Dyskinesia (hours) | Mean Change in "Off" Time (hours) |

|---|---|---|

| This compound/Foscarbidopa | +2.72 neurologylive.com | -2.75 neurologylive.com |

| Oral Levodopa/Carbidopa | +0.97 neurologylive.com | -0.96 neurologylive.com |

| Mean Difference | +1.75 cda-amc.ca | -1.79 cda-amc.ca |

Data normalized to a 16-hour waking day. neurology.org

Effects on Sleep Architecture and Quality of Life Measures

A post-hoc analysis of a phase 3 trial assessed the correlation between sleep, measured by the Parkinson's Disease Sleep Scale-2 (PDSS-2), and QoL, measured by the Parkinson's Disease Questionnaire-39 (PDQ-39). nih.govnih.gov The results showed that at baseline, sleep disturbances were moderately correlated with poorer QoL (r = 0.44). nih.govnih.govresearchgate.net Treatment with this compound/foscarbidopa led to significant improvements in PDSS-2 total scores. neurologylive.com Furthermore, this improvement in sleep was significantly correlated with improvements in QoL (r = 0.36) and reductions in "Off" time (r = 0.37). nih.govnih.govresearchgate.net Patients treated with the infusion were significantly more likely to be "sleep responders" compared to those on oral therapy. neurologylive.com These findings suggest that by providing stable, round-the-clock dopaminergic stimulation, this compound can improve sleep, which in turn is associated with better QoL and motor function. neurologylive.comnih.gov

Preclinical Investigations of Foslevodopa

In Vitro Characterization for Continuous Infusion Suitability

The development of foslevodopa was predicated on creating a levodopa (B1675098) prodrug with three fundamental features for continuous subcutaneous infusion: high aqueous solubility, excellent chemical stability, and efficient conversion to the active parent drug. nih.gov In vitro studies were essential to confirm these properties.

Initial preclinical assessments demonstrated that this compound possesses exceptional aqueous solubility at a physiological pH of 7.4, exceeding 1 g/mL. nih.gov This high solubility is a critical attribute that allows for the preparation of concentrated solutions suitable for administration via a small, portable infusion pump.

Furthermore, the chemical stability of this compound in solution was found to be very good. nih.gov Studies showed less than 2% decomposition over the course of one year, a crucial factor for ensuring the integrity and consistent delivery of the drug during continuous infusion. nih.gov The prodrugs this compound and foscarbidopa (B607533) exhibited excellent chemical stability near physiological pH, which is a primary requirement for facilitating continuous subcutaneous infusion therapy. nih.govresearchgate.net Upon administration, the conversion of this compound to levodopa is mediated by the ubiquitous enzyme, alkaline phosphatase. nih.gov

These attractive physicochemical properties confirmed this compound's suitability for continuous subcutaneous delivery, forming the basis for its subsequent preclinical and clinical development. nih.gov

Table 1: In Vitro Characteristics of this compound

| Parameter | Finding | Reference |

|---|---|---|

| Aqueous Solubility | >1 g/mL at pH 7.4 | nih.gov |

| Chemical Stability | <2% decomposition in solution for 1 year | nih.gov |

| Conversion Mechanism | Mediated by alkaline phosphatase | nih.gov |

Animal Model Efficacy Studies in Parkinsonian Paradigms

Following promising in vitro results, preclinical proof-of-concept for this compound was established in rat models. These studies aimed to demonstrate that continuous subcutaneous administration could deliver and maintain concentrations of levodopa known to be effective in patients with advanced Parkinson's disease. nih.gov

In these studies, the continuous subcutaneous infusion of a 4:1 ratio of this compound to foscarbidopa in rats successfully achieved plasma concentrations of levodopa within the therapeutic range of 1.5–4.5 µg/mL. nih.gov This demonstrated that the prodrug strategy could effectively overcome the delivery challenges associated with oral levodopa, providing stable and sustained levels of the active drug. nih.govresearchgate.net

While the specific Parkinsonian paradigm used in the primary proof-of-concept study is not detailed in the provided references, research in this field commonly employs neurotoxin-based models like the 6-hydroxydopamine (6-OHDA) rat model. The 6-OHDA model is widely used to mimic the dopaminergic neuron degeneration and associated motor deficits seen in Parkinson's disease, providing a standard for evaluating the efficacy of new therapeutic agents. frontiersin.orgnih.govconductscience.commdpi.com The success of this compound in achieving therapeutic levodopa levels in animal models was a critical step in validating its potential for clinical use. nih.gov

Comparative Pharmacokinetic and Toxicokinetic Evaluations in Preclinical Species

Comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies were conducted in multiple preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to levodopa. nih.gov These evaluations were performed in rats, dogs, and minipigs. nih.gov

The preclinical PK proof-of-concept studies demonstrated that continuous subcutaneous administration of this compound/foscarbidopa at ratios of 4:1 and 15:1 could achieve therapeutically relevant levodopa concentrations, reaching over 5 µg/mL at steady state in some models. nih.gov These animal PK studies were instrumental in modeling the expected human pharmacokinetics and enabling the initiation of clinical trials. nih.gov

The non-clinical toxicology program for this compound utilized these PK/TK evaluations to support the safety assessment. For instance, most toxicology studies were performed with a 4:1 ratio of this compound/foscarbidopa. hres.ca The data gathered from these multi-species evaluations provided a comprehensive understanding of the compound's behavior in vivo and supported its transition to human studies. nih.govnih.gov

Table 2: Overview of Preclinical Pharmacokinetic Studies

| Species | Key Findings | Reference |

|---|---|---|

| Rats | Established PK proof-of-concept; achieved therapeutic levodopa levels (1.5–4.5 µg/mL) with continuous subcutaneous infusion. | nih.gov |

| Dogs | Demonstrated PK proof-of-concept; helped establish that therapeutically relevant levodopa levels are attainable. | nih.gov |

| Minipigs | Further confirmed PK proof-of-concept for achieving target levodopa concentrations. | nih.gov |

Safety Pharmacology and General Toxicology Assessments

A thorough non-clinical safety assessment was conducted for this compound and foscarbidopa to identify any potential hazards prior to human clinical trials. The program included studies on repeated dose toxicity, genotoxicity, and other conventional safety parameters. hres.ca

General toxicology data from non-clinical studies revealed no special hazards for humans based on conventional repeated-dose toxicity assessments. hres.ca The systemic safety profile of this compound/foscarbidopa was found to be consistent with the well-established safety profiles of other levodopa-containing therapies.

A notable aspect of the toxicology assessment involved hydrazine (B178648), a degradation product of carbidopa (B1219). Hydrazine has been shown to be genotoxic and potentially carcinogenic in rodent studies. The maximum recommended daily dose of this compound/foscarbidopa results in a maximum hydrazine exposure of 0.5 mg/day, though the clinical significance of this exposure level is not known. hres.ca In patients treated with this compound/foscarbidopa, adverse events of polyneuropathy have been reported, with symptoms including numbness, tingling, and pain in the extremities. hres.ca

Clinical Efficacy of Continuous Subcutaneous Foslevodopa

Phase 1 Clinical Study Findings

Initial clinical investigations into foslevodopa focused on establishing its fundamental pharmacokinetic profile and safety in human subjects. These early-phase studies were crucial in determining the viability of continuous subcutaneous delivery as a method for maintaining stable levodopa (B1675098) concentrations. nih.govnih.gov

Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetics of this compound. nih.govnih.govdrugbank.com In a study involving healthy volunteers, continuous subcutaneous infusion of this compound/foscarbidopa (B607533) demonstrated the ability to maintain a stable levodopa pharmacokinetic profile for up to 72 hours. nih.gov A similar Phase 1 study in patients with Parkinson's disease confirmed that the subcutaneous infusion of this compound/foscarbidopa quickly achieved and maintained steady-state plasma levels of levodopa. nih.govnih.gov This resulted in stable levodopa and carbidopa (B1219) exposures with minimal fluctuation. nih.gov

The pharmacokinetic profile was found to be consistent across various infusion sites, including the abdomen, arm, thigh, and flank, indicating that the site of administration does not sensitively affect the drug's absorption. mdsabstracts.org Early assessments also established a favorable safety profile, with the treatment being generally well-tolerated. nih.govnih.gov

Phase 3 Pivotal Trial Design and Primary Efficacy Endpoints

The efficacy of this compound was primarily evaluated in a 12-week, randomized, double-blind, double-dummy, active-controlled Phase 3 study (NCT04380142). nih.govamdapp.org This trial compared the continuous subcutaneous infusion of this compound/foscarbidopa against oral immediate-release levodopa-carbidopa in patients with advanced Parkinson's disease who were experiencing at least 2.5 hours of "Off" time per day. nih.govamdapp.org A total of 141 patients were randomized to receive either the this compound infusion and an oral placebo or a placebo infusion and oral levodopa-carbidopa. movementdisorders.org The primary endpoint was the change from baseline in "On" time without troublesome dyskinesia at week 12. nih.gov A key secondary endpoint was the change in "Off" time. nih.govcda-amc.ca

Another significant study was a 52-week, single-arm, open-label Phase 3 trial (NCT03781167) designed to assess the long-term safety, tolerability, and efficacy of 24-hour/day continuous subcutaneous infusion of this compound/foscarbidopa. nih.govmdsabstracts.org

In the 12-week active-controlled study, treatment with this compound/foscarbidopa resulted in a statistically significant and clinically meaningful improvement in "On" time without troublesome dyskinesia. nih.govmovementdisorders.orgcda-amc.ca At week 12, patients receiving this compound/foscarbidopa experienced a greater increase in this functional "On" time compared to those on oral levodopa-carbidopa. nih.gov The improvement was observed as early as the first post-baseline assessment and was sustained throughout the study. amdapp.org

The 52-week open-label study also demonstrated significant improvements. At week 52, the mean change from baseline in normalized "On" time without troublesome dyskinesia was an increase of 3.8 hours. nih.gov

Table 1: Improvement in "On" Time without Troublesome Dyskinesia (12-Week Study)

| Treatment Group | Mean Change from Baseline (hours) | Difference vs. Oral Levodopa-Carbidopa (hours) | p-value |

|---|---|---|---|

| This compound/Foscarbidopa | 2.72 | 1.75 | 0.0083 |

| Oral Levodopa-Carbidopa | 0.97 | - | - |

Data from a 12-week, randomized, double-blind, active-controlled Phase 3 trial. nih.gov

The 12-week pivotal trial also demonstrated a significant reduction in "Off" time for the this compound/foscarbidopa group compared to the oral therapy group. nih.govcda-amc.ca Patients treated with continuous subcutaneous infusion experienced a greater decrease in their daily "Off" time by the end of the 12-week period. nih.gov

In the 52-week open-label study, treatment with this compound/foscarbidopa led to a mean reduction in normalized "Off" time of 3.5 hours at week 52, which represented an average reduction of 59% from baseline. nih.gov These improvements in "Off" time were also noted from the first post-baseline visit and persisted for the duration of the study. nih.govmdsabstracts.org

Table 2: Reduction in "Off" Time (12-Week Study)

| Treatment Group | Mean Change from Baseline (hours) | Difference vs. Oral Levodopa-Carbidopa (hours) | p-value |

|---|---|---|---|

| This compound/Foscarbidopa | -2.75 | -1.79 | 0.0054 |

| Oral Levodopa-Carbidopa | -0.96 | - | - |

Data from a 12-week, randomized, double-blind, active-controlled Phase 3 trial. nih.gov

Beyond the primary endpoints of "On" and "Off" time, treatment with this compound/foscarbidopa resulted in other motor symptom improvements. nih.gov Notably, there was a substantial reduction in morning akinesia. nih.govmdsabstracts.org In the 52-week study, the percentage of patients experiencing morning akinesia dropped from 77.7% at baseline to 27.8% at week 52. nih.govmdsabstracts.org Post hoc analysis of a 12-week trial also showed improvements in mobility as measured by the Parkinson's Disease Questionnaire-39 (PDQ-39). neurology.org

Long-Term Extension Studies: Sustained Efficacy and Durability of Response

To evaluate the long-term performance of this compound/foscarbidopa, patients who completed the initial Phase 3 trials were eligible to enroll in open-label extension (OLE) studies. nih.govmdsabstracts.orgmdsabstracts.org These studies have provided evidence of sustained efficacy and durability of the treatment response. mdsabstracts.orgneurology.orgneurology.org

In an OLE following a 52-week parent study, the improvements in motor fluctuations, morning akinesia, and quality of life were maintained throughout the extension period. neurology.org An interim analysis of one OLE showed that after a total of 124 weeks of therapy (52 weeks in the parent study plus 72 weeks in the OLE), the improvements in "Off" time and "On" time without troublesome dyskinesia were sustained. mdsabstracts.org Another OLE, following a 12-week randomized trial, also reported that the improvements in "On" and "Off" time, as well as morning akinesia and sleep, were sustained through 48 weeks of the extension. mdsabstracts.org At 96 weeks of an OLE, continued favorable safety and sustained efficacy were reported, with only 24.1% of patients reporting morning akinesia compared to 77.7% at the start of the parent study. neurology.org

Network Meta-Analysis and Indirect Comparisons with Other Device-Aided Therapies

In the absence of direct head-to-head clinical trials comparing this compound with all other device-aided therapies for Parkinson's disease, network meta-analyses (NMAs) and indirect treatment comparisons provide valuable insights into its relative clinical efficacy. These statistical methods synthesize data from various studies to compare treatments that have not been directly evaluated against each other in a single trial.

One key piece of evidence is a sponsor-submitted network meta-analysis that indirectly compared this compound-foscarbidopa with levodopa-carbidopa intestinal gel (LCIG) and best medical therapy. nih.govnih.govnice.org.ukcanjhealthtechnol.canice.org.uk This analysis, based on data from several randomized controlled trials, focused on crucial efficacy outcomes such as the change in "On" time without troublesome dyskinesia and "Off" time duration. nih.govnice.org.ukcanjhealthtechnol.ca The findings of this NMA suggested that there was no statistically significant difference in the duration of "On" time without troublesome dyskinesia and "Off" time between this compound-foscarbidopa and LCIG. nih.gov However, it is important to note that these findings have some degree of uncertainty due to the heterogeneity of the study designs and patient populations included in the analysis. nih.govnice.org.uk

Another significant analysis, a Bayesian network meta-analysis, evaluated the comparative effectiveness of several device-aided therapies, including deep brain stimulation (DBS), LCIG, and continuous subcutaneous apomorphine (B128758) infusion (CSAI), on "Off-time" and quality of life. nih.govdovepress.comresearchgate.netresearchgate.netviamedica.pl While this particular NMA did not include this compound directly, its findings offer a broader context for the efficacy of other established device-aided treatments. The results of this analysis indicated that both LCIG and DBS were associated with superior improvements in "Off-time" and Parkinson's disease-related quality of life when compared to CSAI and best medical therapy at the 6-month follow-up point. researchgate.net

Direct comparative data for this compound comes from a pivotal Phase 3 clinical trial (M15-736), which demonstrated its superiority over oral levodopa-carbidopa. In this study, treatment with this compound-foscarbidopa resulted in statistically significant and clinically meaningful improvements in both "On" time without troublesome dyskinesia and "Off" time from baseline at 12 weeks. nih.govcanjhealthtechnol.canice.org.ukspringermedicine.comcda-amc.ca

The following tables summarize the research findings from these comparative analyses.

Table 1: Indirect Comparison of this compound vs. Levodopa-Carbidopa Intestinal Gel (LCIG)

| Outcome | Mean Difference (this compound vs. LCIG) | 95% Confidence Interval | Conclusion |

| Change in "On" Time without Troublesome Dyskinesia | Not Statistically Significant | - | No significant difference observed nih.gov |

| Change in "Off" Time | Not Statistically Significant | - | No significant difference observed nih.gov |

This table is based on a sponsor-submitted network meta-analysis. The exact mean difference and confidence intervals were not publicly available in the search results.

Table 2: Network Meta-Analysis of Device-Aided Therapies (Excluding this compound)

| Treatment Comparison | Outcome | Mean Difference in "Off" Time Reduction (hours/day) | Ranking for "Off" Time Reduction |

| DBS vs. Best Medical Therapy | "Off" Time | Significant Improvement | 1st researchgate.net |

| LCIG vs. Best Medical Therapy | "Off" Time | Significant Improvement | 2nd researchgate.net |

| CSAI vs. Best Medical Therapy | "Off" Time | Less Improvement than DBS and LCIG | 3rd researchgate.net |

This table is based on a Bayesian network meta-analysis of device-aided therapies. researchgate.net

Table 3: Direct Comparison of this compound vs. Oral Levodopa/Carbidopa

| Outcome | Mean Difference (this compound vs. Oral LD/CD) | 95% Confidence Interval | p-value |

| Change in "On" Time without Troublesome Dyskinesia | 1.75 hours | 0.46 to 3.05 | 0.0083 |

| Change in "Off" Time | -1.79 hours | -3.03 to -0.54 | 0.0054 |

This table presents data from the M15-736 clinical trial. nih.govnice.org.uk

Safety and Tolerability Profile of Continuous Subcutaneous Foslevodopa

Spectrum of Treatment-Emergent Adverse Events

Clinical trials have demonstrated that a high percentage of patients treated with foslevodopa experience treatment-emergent adverse events (TEAEs). In a 12-week study, 85% of patients in the this compound group reported a TEAE, compared to 63% in the oral levodopa-carbidopa group. nih.gov Similarly, a 12-month open-label study found that 94.3% of patients experienced at least one adverse event (AE), though the majority were non-serious and of mild to moderate severity. nih.gov

The most frequently reported AEs are related to the infusion site. abbvie.com Systemic AEs, such as hallucinations and falls, are also common. nih.govabbvie.com For instance, in one study, hallucinations were noted in 17.2% of patients and falls in 16.8%. researchgate.net However, the incidence of falls was reported to be lower in the this compound group (8.1%) compared to the oral levodopa-carbidopa group (17.9%) in another trial. nih.gov

Discontinuation of treatment due to AEs is a notable concern. In a phase 3 trial, 22% of participants receiving this compound discontinued (B1498344) the study drug due to adverse events, compared to just 1% of those on oral therapy. amdapp.orguthscsa.edu The primary reasons for discontinuation were infusion site issues, including cellulitis, pain, bruising, hemorrhage, and edema. nih.gov

Table 1: Common Treatment-Emergent Adverse Events with this compound

| Adverse Event | Frequency (%) | Notes |

|---|---|---|

| Infusion Site Erythema (Redness) | 27 - 52 | Most common infusion site reaction. nih.govamdapp.org |

| Infusion Site Nodule | 29 | A common local reaction at the infusion site. nih.gov |

| Infusion Site Cellulitis | 19 - 23 | A key reason for treatment discontinuation. nih.govamdapp.org |

| Infusion Site Pain | 16 - 26 | Frequently reported alongside other site reactions. nih.govamdapp.org |

| Hallucination | 15 - 17.2 | A notable systemic neuropsychiatric event. nih.govnih.gov |

| Fall | 16.8 | Incidence may be lower compared to oral levodopa (B1675098) therapy. nih.govnih.gov |

| Anxiety | ≥10 | Reported as a frequent adverse reaction. abbvie.com |

Infusion Site Reactions: Pathophysiology and Clinical Management

Infusion site reactions are the most common adverse events associated with this compound. nih.gov These reactions include erythema (redness), pain, nodules, edema (swelling), cellulitis, and abscesses. nih.govamdapp.org In a 52-week study, the most frequent infusion site AEs were erythema (52.0%), nodules (28.7%), and cellulitis (23.0%). nih.gov Most of these events were mild to moderate in severity. nih.gov

The median time to onset for infusion site reactions is approximately 8 days, with a median duration of 12 days. nih.gov More serious events like infusion site infections have a later median onset of around 43.5 days. nih.gov The pathophysiology of these reactions may be linked to local drug delivery challenges, such as misplacement of the cannula or pooling of the drug in the subcutaneous space, which can reduce absorption and heighten the risk of AEs. nih.gov

Effective clinical management is crucial to promote patient adherence. nih.gov Key strategies include:

Aseptic Technique : Following strict aseptic techniques during infusion set changes is fundamental to prevent infections. abbvie.com

Site Rotation : Frequent rotation of the infusion site is recommended to minimize local irritation and reduce the risk of reactions. abbvie.com In some cases, daily needle changes may be necessary to prevent nodule formation. researchgate.net

Monitoring : Patients should be monitored for serious infusion site reactions and infections. abbvie.com

Topical Treatment : For skin irritations, potent topical corticosteroids may be beneficial. researchgate.net If there are signs of systemic inflammation or if the irritation does not respond to topical steroids, antibiotic treatment should be considered. researchgate.net

Neuropsychiatric Adverse Events: Phenotypes and Underlying Mechanisms

Neuropsychiatric adverse events are a known class effect of dopaminergic medications and are also observed with this compound. nih.govresearchgate.net These can include hallucinations, psychosis, and impulse control disorders.

Hallucinations are among the most common systemic AEs reported with this compound, occurring in up to 17.2% of patients in some studies. nih.govresearchgate.net These are primarily visual and are a known manifestation in patients with advanced PD. nih.govstanford.edu Psychosis, which encompasses both hallucinations and delusions, can be a significant challenge. stanford.edunih.gov

The underlying mechanism is often linked to dopaminergic overstimulation. nih.gov Continuous infusion of this compound leads to steady plasma levodopa levels, but in some individuals, these concentrations can become unexpectedly high, precipitating psychiatric symptoms. nih.gov One case report detailed a patient who developed persistent visual hallucinations and delusions, which resolved only after stopping the infusion; the patient was found to have unexpectedly high plasma levodopa concentrations. nih.gov The risk of psychosis increases with the duration of Parkinson's disease, and factors like cognitive impairment, depression, and sleep problems can heighten susceptibility. parkinson.org Management may require adjusting the infusion rate or other interventions. nih.goveur.nl

Impulse control disorders (ICDs) are characterized by harmful, repetitive behaviors such as pathologic gambling, hypersexuality, and compulsive shopping or eating. nih.govmovementdisorders.org These behaviors are a known side effect of dopaminergic therapies, particularly dopamine (B1211576) agonists. nih.govapdaparkinson.org While the continuous delivery of levodopa via this compound aims to provide more stable dopaminergic stimulation, the potential for ICDs remains a consideration.

In a comparative study, impulse-control disorder or impulsive behavior were not reported in either the this compound or the oral levodopa-carbidopa treatment arms. nih.gov However, the underlying mechanism for ICDs in PD is tied to the interaction of dopaminergic medications with individual susceptibility. nih.gov Risk factors include a personal or family history of addictive behaviors, younger age, and male sex. nih.govmovementdisorders.org The development of ICDs is thought to involve the brain's reward pathways, with dopaminergic drugs enhancing the reinforcing effects of certain behaviors. nih.gov

Risk of Polyneuropathy and Associated Biochemical Markers

There is established evidence linking levodopa therapy to an increased risk of peripheral neuropathy (PNP), a condition involving damage to peripheral nerves. nih.gov As this compound is a prodrug of levodopa, this risk is also relevant. Studies on oral levodopa and levodopa-carbidopa intestinal gel have found an association between PNP and higher levodopa doses. nih.gov

The proposed mechanism involves metabolic byproducts of levodopa. Levodopa treatment can lead to elevated plasma levels of homocysteine (Hcy) and methylmalonic acid (MMA), and reduced levels of vitamin B12 and vitamin B6. nih.gov Homocysteine is considered neurotoxic and may contribute to nerve damage through several pathways, including oxidative stress and inflammatory reactions. nih.gov The majority of studies have confirmed an association between PNP and reduced vitamin B12 levels and increased homocysteine and MMA levels in patients treated with levodopa. nih.gov Therefore, monitoring these biochemical markers may be a consideration for patients on long-term this compound therapy.

Cardiovascular and Other Systemic Safety Considerations

The systemic safety profile of this compound is generally consistent with that of other levodopa-containing medications. amdapp.org However, caution is advised for patients with certain pre-existing conditions. This includes individuals with severe cardiovascular or pulmonary disease, bronchial asthma, or a history of myocardial infarction with residual arrhythmias. abbvie.commayoclinic.org In such cases, cardiac function should be monitored, particularly during initial dose adjustments. abbvie.com

Levodopa treatment can increase serum homocysteine levels, which may aggravate comorbid cardiac conditions. nih.gov Patients should also be monitored for mental changes, including depression with suicidal tendencies. abbvie.com Furthermore, patients with Parkinson's disease have a higher risk of developing melanoma, and regular skin monitoring is recommended for those using this compound. abbvie.com

Analysis of Discontinuation Rates Due to Adverse Events

The discontinuation of treatment due to adverse events (AEs) is a critical aspect of evaluating the tolerability of a new therapy. In clinical trials involving continuous subcutaneous this compound, a notable percentage of participants discontinued the study drug due to AEs.

Detailed Research Findings

In a 12-month, single-arm, open-label Phase 3 study involving 244 patients with advanced Parkinson's disease, 26.2% of participants (64 patients) discontinued the study due to AEs. nih.gov Notably, a significant portion of these discontinuations, 40.6% (26 of the 64 patients), occurred during the initial optimization period of the therapy. nih.gov The primary reasons for discontinuation were varied, with some patients reporting multiple reasons. nih.gov

A separate Phase 3 randomized, double-blind, active-controlled trial provided a comparative perspective. nih.gov In this 12-week study, 22% (16 out of 74 participants) in the this compound group discontinued treatment due to adverse events, a significantly higher rate than the 1% (1 out of 67 participants) observed in the group receiving oral levodopa-carbidopa. nih.govamdapp.org

The most common adverse events that led to the discontinuation of this compound in the 12-month open-label study included both systemic and infusion-site related issues. Hallucinations were the most frequent non-infusion site AE leading to discontinuation, accounting for 4.1% of the total discontinuations. nih.gov Infusion site reactions were also a primary contributor, with infusion site erythema and infusion site cellulitis each leading to discontinuation in 3.7% of patients. nih.gov Other notable causes for stopping the treatment included infusion site nodules and dyskinesia, each at a rate of 2.0%. nih.gov

The table below summarizes the key adverse events leading to discontinuation in the 12-month open-label study.

| Adverse Event Leading to Discontinuation | Percentage of Patients | Number of Patients |

| Hallucination | 4.1% | 10 |

| Infusion Site Erythema | 3.7% | 9 |

| Infusion Site Cellulitis | 3.7% | 9 |

| Infusion Site Nodule | 2.0% | 5 |

| Dyskinesia | 2.0% | 5 |

Data from a 12-month, single-arm, open-label, Phase 3 study of 244 patients. nih.gov

A post-hoc analysis of a 12-week, phase 3 randomized study provided further insight into infusion site events (ISEs). mdsabstracts.org It found that of the 74 patients receiving this compound, 62.2% reported infusion site reactions and 28.4% had presumed infusion site infections. mdsabstracts.org However, the majority of these events did not lead to discontinuation. mdsabstracts.org

It's also worth noting that in a longer-term open-label extension study, the discontinuation rate was numerically lower for patients on this compound monotherapy (38.8%) compared to those on combination therapy (45.1%). mdsabstracts.org

Drug Drug Interactions and Pharmacological Considerations

Modulators of Dopaminergic Activity

The interaction between levodopa (B1675098) and monoamine oxidase inhibitors (MAOIs) is significant and depends on the selectivity of the MAOI.

Non-Selective MAOIs: Co-administration of levodopa with non-selective MAOIs, which inhibit both MAO-A and MAO-B, is contraindicated. ebsco.com Levodopa is a precursor to dopamine (B1211576), which is subsequently converted to norepinephrine (B1679862). scbdd.com Non-selective MAOIs prevent the breakdown of these catecholamines. scbdd.com This combination can lead to a significant accumulation of dopamine and norepinephrine in the periphery, precipitating severe hypertensive reactions or a hypertensive crisis. scbdd.comresearchgate.net A washout period of at least 14 days is recommended between the discontinuation of a non-selective MAOI and the initiation of levodopa-based therapy. scbdd.com Drugs with non-selective MAOI activity include phenelzine, tranylcypromine, and isocarboxazid.

Selective MAO-B Inhibitors: Selective inhibitors of MAO-B, such as selegiline (B1681611) and rasagiline, are commonly used in the management of Parkinson's disease. parkinson.org MAO-B is the primary enzyme responsible for breaking down dopamine in the brain. parkinson.org By inhibiting this enzyme, these drugs increase the availability of dopamine derived from levodopa at the synaptic level, which can extend the duration of levodopa's effect and help manage motor fluctuations. parkinson.org While generally considered a therapeutic combination, caution is warranted. At higher than recommended doses, the selectivity of MAO-B inhibitors may be lost, leading to inhibition of MAO-A as well, which increases the risk of hypertensive reactions, particularly with the consumption of tyramine-rich foods. nih.gov

Other MAOIs: Linezolid, an antibiotic, possesses non-selective MAOI properties and its concurrent use with levodopa should be avoided due to the risk of hypertensive episodes. medscape.com

Table 1: Foslevodopa Interactions with Monoamine Oxidase Inhibitors

| Interacting Agent | Type | Potential Clinical Outcome | Management Recommendation |

|---|---|---|---|

| Phenelzine, Tranylcypromine | Non-selective MAOI | Hypertensive Crisis scbdd.comresearchgate.net | Contraindicated. Allow a 14-day washout period. scbdd.com |

| Selegiline, Rasagiline | Selective MAO-B Inhibitor | Potentiation of levodopa's effect; risk of hypertensive reactions at high doses. parkinson.orgnih.gov | Generally used together therapeutically; monitor for adverse effects. |

| Linezolid | Non-selective MAOI Activity | Risk of acute hypertensive episode. medscape.com | Avoid or use alternative drug. medscape.com |

The therapeutic efficacy of this compound is dependent on the conversion to dopamine and its subsequent action on dopamine receptors in the brain. nih.gov Dopamine D2 receptor antagonists, which include many antipsychotic medications, can block these receptors, thereby diminishing or neutralizing the therapeutic benefits of levodopa. nih.govdrugbank.com This pharmacodynamic antagonism can lead to a worsening of Parkinson's disease motor symptoms. nih.gov

Patients receiving this compound should generally avoid medications with significant D2 receptor blocking activity. Examples of such drugs include:

Typical Antipsychotics: Haloperidol (B65202), chlorpromazine, fluphenazine, perphenazine, prochlorperazine. drugbank.comdrugs.com

Atypical Antipsychotics: Risperidone, olanzapine, quetiapine, ziprasidone, amisulpride. drugbank.comdrugs.com

Antiemetics: Metoclopramide, which has potent D2 antagonist properties. drugbank.com

The co-administration of these agents can effectively counteract the intended effects of this compound therapy. drugbank.com

Table 2: Examples of Dopamine D2 Receptor Antagonists Interacting with this compound

| Drug Class | Example Agents | Potential Clinical Outcome |

|---|---|---|

| Typical Antipsychotics | Haloperidol, Chlorpromazine, Fluphenazine drugbank.comdrugs.com | Decreased therapeutic efficacy of this compound, worsening of motor symptoms. drugbank.com |

| Atypical Antipsychotics | Risperidone, Olanzapine, Quetiapine drugbank.comdrugs.com | Decreased therapeutic efficacy of this compound. drugbank.com |

| Antiemetics | Metoclopramide drugbank.com | Decreased therapeutic efficacy of this compound. drugbank.com |

Cardiovascular Agents: Antihypertensives and Sympathomimetics

Antihypertensives: this compound may have additive effects when co-administered with antihypertensive drugs. drugs.comdrugs.com This can lead to an increased risk of postural hypotension, characterized by dizziness, lightheadedness, and syncope. drugs.comnih.gov While interactions are possible with all classes of antihypertensives, some evidence suggests that angiotensin-converting enzyme (ACE) inhibitors and beta-blockers may carry a lower risk for significant hypotension compared to diuretics and calcium channel blockers in patients with Parkinson's disease. researchgate.net Careful monitoring of blood pressure is essential when initiating or adjusting the dose of antihypertensive agents in patients receiving this compound. drugs.comdrugs.com

Sympathomimetics: The use of sympathomimetic agents (e.g., epinephrine, norepinephrine, pseudoephedrine) with levodopa should generally be avoided. drugs.com Levodopa can increase sympathetic activity, and concurrent use with sympathomimetics may potentiate cardiovascular effects, leading to additive increases in heart rate and blood pressure. drugs.com If concomitant use is necessary, close cardiovascular monitoring is recommended. drugs.com

Cytochrome P450 Enzyme System Interactions

The metabolism of levodopa is complex. While primarily metabolized by DOPA decarboxylase (DDC) and catechol-O-methyltransferase (COMT), there is evidence suggesting that the Cytochrome P450 (CYP) superfamily of enzymes also plays a role. researchgate.net Specifically, enzymes such as CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4 have been implicated in levodopa metabolism. researchgate.net

Some research suggests that metabolism by CYP enzymes, particularly CYP3A4 in the gut and liver, could be a significant contributor to the low bioavailability and short half-life of orally administered levodopa. researchgate.netresearchgate.net Theoretically, potent inhibitors of these enzymes could increase levodopa's plasma concentration and duration of action. Conversely, inducers could decrease its effectiveness. However, dedicated clinical interaction studies focusing specifically on this compound and the CYP system are limited. One study found no difference in the metabolism of acetaminophen (B1664979) (a process mediated by P450 enzymes) between patients treated with levodopa/carbidopa (B1219) and those who were not, suggesting no major alteration of this specific P450 pathway by levodopa. nih.gov

Interactions with Renal Uptake Transporter Substrates

The elimination of drugs via the kidneys involves complex processes including active tubular secretion mediated by various transporters. nih.gov These transporters, which include the organic anion transporters (OATs), organic cation transporters (OCTs), and multidrug and toxin extrusion (MATE) proteins, are common sites for drug-drug interactions. nih.govresearchgate.net Inhibition of these transporters can decrease the renal clearance of a drug, leading to higher plasma concentrations. nih.gov

While these transporters are crucial for the disposition of many drugs, specific data detailing the interaction of this compound or levodopa with these renal transport systems are not well-established in the provided search results. The potential for such interactions exists, as it does for any renally-cleared drug, but the clinical significance for this compound remains to be fully elucidated.

Drug-Food and Drug-Herb Interaction Considerations

High-Protein Foods: The absorption and transport of levodopa can be significantly affected by dietary protein. ebsco.comdrugs.com Levodopa competes with large neutral amino acids (LNAAs) from dietary protein for transport across the intestinal wall and the blood-brain barrier. ebsco.comdrugs.com A high-protein meal can, therefore, reduce the amount of levodopa absorbed and transported to the brain, leading to a diminished or fluctuating clinical response. drugs.com

Iron Supplements: Iron salts can form chelation complexes with levodopa, creating an insoluble compound that is poorly absorbed from the gastrointestinal tract. drugs.comdrugs.com This interaction can significantly decrease the bioavailability and effectiveness of levodopa. ebsco.comdrugs.com

Herbal Supplements: Certain herbal products may interact with levodopa. For instance, St. John's wort may decrease the effectiveness of levodopa/carbidopa. ebsco.com Kava has the potential to interfere with dopaminergic pathways and could theoretically reduce the therapeutic effects of levodopa. ebsco.com

Table 3: this compound Drug-Food/Herb Interactions

| Interacting Substance | Mechanism | Potential Clinical Outcome |

|---|---|---|

| High-Protein Foods | Competition with large neutral amino acids for absorption and transport. ebsco.comdrugs.com | Reduced levodopa absorption and efficacy, fluctuating clinical response. drugs.com |

| Iron Supplements | Chelation of levodopa, forming an insoluble complex. drugs.comdrugs.com | Decreased absorption and effectiveness of levodopa. ebsco.com |

| St. John's Wort | Not fully elucidated. | Decreased effectiveness of levodopa, potential worsening of symptoms. ebsco.com |

| Kava | Potential interference with dopaminergic activity. | Reduced therapeutic effect of levodopa. ebsco.com |

Foslevodopa in Specific Clinical Contexts

Patient Stratification and Subgroup Analysis in Advanced Parkinson's Disease

Subgroup analyses from a pivotal Phase 3, randomized, double-blind, active-controlled study (NCT04380142) have provided insights into the efficacy of continuous subcutaneous foslevodopa/foscarbidopa (B607533) infusion across various patient populations with advanced Parkinson's disease. mdsabstracts.orgneurology.org The study compared the effects of this compound/foscarbidopa to oral immediate-release levodopa (B1675098)/carbidopa (B1219) over 12 weeks. nih.gov The primary goal of these analyses was to determine if the treatment effect was consistent across different patient demographics and disease characteristics. mdsabstracts.org

The prespecified subgroups included analyses based on age, sex, body mass index (BMI), race, duration of Parkinson's disease (PD), and concurrent use of dopamine (B1211576) agonists. mdsabstracts.orgneurology.org The results demonstrated that this compound/foscarbidopa provided consistent benefits in increasing "On" time without troublesome dyskinesia and reducing "Off" time across all examined subgroups when compared to the oral therapy. mdsabstracts.org

Table 2: Subgroup Analysis of this compound/Foscarbidopa Efficacy in Advanced Parkinson's Disease

| Subgroup Category | Subgroups Analyzed | Outcome |

|---|---|---|

| Age | < 65 years vs. ≥ 65 years | Consistent treatment benefit favoring this compound/foscarbidopa in both groups. mdsabstracts.org |

| Sex | Male vs. Female | Consistent treatment benefit favoring this compound/foscarbidopa in both groups. mdsabstracts.org |

| Body Mass Index (BMI) | < 25 kg/m ² vs. ≥ 25 kg/m ² | Consistent treatment benefit favoring this compound/foscarbidopa in both groups. mdsabstracts.org |

| Race | White vs. Other | Consistent treatment benefit favoring this compound/foscarbidopa in both groups. mdsabstracts.org |

| PD Duration | < 10 years vs. ≥ 10 years | Consistent treatment benefit favoring this compound/foscarbidopa in both groups. mdsabstracts.org |

| Dopamine Agonist Use | Yes vs. No | Consistent treatment benefit favoring this compound/foscarbidopa in both groups. mdsabstracts.org |

Future Research Directions and Therapeutic Advancement

Post-Marketing Surveillance and Real-World Evidence Generation

While clinical trials are essential for establishing initial safety and efficacy, post-marketing surveillance and the generation of real-world evidence (RWE) are crucial for understanding a drug's performance in a broader, more diverse patient population under everyday conditions. bakertilly.com RWE is derived from sources outside of conventional clinical trials, such as electronic health records, claims data, and patient registries. bakertilly.comfdli.org This data provides invaluable insights into long-term effectiveness, safety in varied populations, and actual use patterns, which can differ from the controlled environment of a clinical trial. bakertilly.com

To this end, several observational studies are underway to gather real-world data on foslevodopa. These studies aim to assess the effectiveness and safety of the treatment in routine clinical practice. Notable ongoing studies include:

A study in France (NCT06639620) , which will follow approximately 200 adult patients with advanced Parkinson's disease for up to 12 months to assess the drug's effectiveness and monitor adverse events in a real-life setting. abbvieclinicaltrials.com

The EARLY-FOS study in Germany (NCT06916507) , which will enroll about 125 adult patients at the initial stages of advanced Parkinson's to evaluate the real-life effectiveness of this compound/foscarbidopa (B607533) over a 12-month period. abbvieclinicaltrials.com

The data from these and other RWE studies will be critical for refining clinical guidelines, informing healthcare policy, and ensuring the optimal and safe use of this compound in the broader Parkinson's community.

Health Economic Outcomes Research and Accessibility Considerations

Further broadening the economic perspective, a Social Return on Investment (SROI) analysis of levodopa-based device-aided therapies (DATs) in Australia provides compelling evidence of wider societal benefits. nih.govfrontiersin.org This analysis is highly relevant to understanding the value of technologies like this compound.

Table 1: Social Return on Investment (SROI) for Levodopa-Based Device-Aided Therapies An interactive data table based on the data in the text.

| Stakeholder | Share of Social Value Created | Key Outcomes |

|---|---|---|

| People with aPD | 27% | Increased hope, improved mental wellbeing. |

| Partners | 22% | Reduced worry, increased connection to family. |

| Children | 36% | Reduced worry, improved family connection. |

| Government | 15% | Reduced healthcare system costs. |

| Total SROI Ratio | $1.79 for every $1 invested | Over 50% of the value is generated for the partners and children of people with aPD. |

Source: nih.govfrontiersin.org

Biomarker Identification for Patient Selection and Treatment Response Prediction

Currently, the selection of patients for this compound therapy is based on clinical characteristics. bohrium.com Clinicians identify candidates who are levodopa-responsive but experience significant motor fluctuations, often using screening tools like the MANAGE-PD or the "5-2-1" criteria (5 or more doses of levodopa (B1675098) per day, 2 or more hours of "OFF" time, 1 or more hours of troublesome dyskinesia). bohrium.com Real-world experience helps clinicians determine which individuals may benefit most compared to other device-aided therapies. springermedicine.com

A critical direction for future research is the identification of specific biological markers (biomarkers) that can predict a patient's response to this compound. This would represent a significant advancement toward personalized medicine. Future investigations could explore genetic, molecular, or imaging biomarkers to create a more precise and predictive model for patient selection, moving beyond the current reliance on clinical symptoms alone. This would ensure that this advanced therapy is targeted to the patients most likely to derive the greatest benefit.

Refinement of Continuous Subcutaneous Delivery Technologies and Protocols

The efficacy of this compound is intrinsically linked to its delivery system. The therapy is administered as a 24-hour/day continuous subcutaneous infusion (CSCI) via a portable pump. nih.govnih.gov While initial clinical trials utilized a commercially available pump, a proprietary pump, the VYAFUSER™, has since been developed specifically for this compound and received its CE Mark in Europe in late 2023. nih.govfirstwordpharma.com

Future advancements will likely focus on further refining this technology. Key areas for research and development include:

Improving the infusion device: Enhancing pump portability, user-friendliness, and data-tracking capabilities to improve the patient experience.

Optimizing infusion site management: Infusion site reactions are common with subcutaneous therapies. nih.gov Continued research into cannula materials, infusion site rotation protocols, and management strategies for skin-related issues is essential to maximize patient compliance and long-term therapeutic success. springermedicine.comnih.gov

Refining dosing protocols: The 24-hour infusion protocol provides steady drug delivery, which can be tailored to individual patient needs, including different rates for daytime and nighttime. nih.gov Ongoing research based on real-world data will help refine algorithms for initiating therapy and optimizing individualized dosing to achieve better symptom control throughout the day and night. nih.gov

Exploration of Monotherapy Potential

A significant area of investigation is the potential for this compound to be used as a monotherapy, replacing all other Parkinson's medications. Post-hoc analyses of data from three Phase 3 clinical trials have demonstrated that this compound monotherapy is a viable and sustainable treatment option for a considerable subset of patients with advanced Parkinson's disease. nih.govmdsabstracts.orgresearchgate.net

The results showed that a substantial percentage of patients were able to be treated with this compound alone, and that the efficacy outcomes were comparable to those receiving it as part of a combination therapy. nih.govmdsabstracts.org Furthermore, long-term data suggests that patients can be successfully switched from combination therapy to monotherapy over time. mdsabstracts.org

Table 2: this compound Monotherapy in Phase 3 Clinical Trials An interactive data table based on the data in the text.

| Clinical Trial | Duration | Percentage of Patients on Sustained Monotherapy | Key Finding |

|---|---|---|---|

| Randomized Controlled Trial (NCT04380142) | 12 Weeks | 25.7% | Efficacy was comparable between monotherapy and combination therapy groups. nih.govresearchgate.net |

| Open-Label Trial (NCT03781167) | 52 Weeks | 20.1% | Most patients (90%) who started on monotherapy continued it long-term. nih.govmdsabstracts.org |

| Open-Label Extension (NCT04379050) | 96 Weeks | 35.7% | A portion of combination-therapy patients (17.2%) switched to monotherapy over time. nih.govmdsabstracts.org |

Source: nih.govmdsabstracts.orgresearchgate.netmdsabstracts.org

These findings are highly encouraging. Future research should focus on identifying the clinical or biological characteristics of patients who are the best candidates for monotherapy. This would allow clinicians to streamline treatment regimens, potentially reducing polypharmacy and the associated risk of drug interactions and patient burden. mdsabstracts.org

Integration into Multimodal Management Strategies for Parkinson's Disease

Integrating this compound requires careful consideration of a patient's complete medication profile. The therapeutic efficacy of this compound can be diminished when used in combination with certain other drugs, particularly antipsychotic medications such as haloperidol (B65202) and clozapine. drugbank.com Conversely, other medications, like bupropion, may increase the risk of adverse effects when combined with this compound. drugbank.com Therefore, future research and clinical guidelines must continue to clarify its optimal placement among other therapies and provide clear guidance on managing potential drug interactions to ensure both safety and efficacy within a comprehensive, multimodal treatment strategy.

Expanding Therapeutic Indications and Drug Repurposing Potential

The primary indication for this compound is the treatment of motor fluctuations in patients with advanced Parkinson's disease. abbvie.compharmacytimes.com However, the unique 24-hour continuous delivery mechanism has shown benefits for non-motor symptoms, opening avenues for expanding its therapeutic applications within Parkinson's disease.

Post-hoc analyses of clinical trial data have revealed significant improvements in non-motor symptoms that are often troublesome for patients:

Nocturia: Patients treated with 24-hour continuous subcutaneous infusion of this compound showed a significant reduction in nocturia (waking from sleep to urinate) compared to those on oral levodopa-carbidopa. nih.gov

Sleep and Quality of Life: A separate analysis identified a significant correlation between improved sleep and better quality of life and activities of daily living in patients receiving the treatment. neurologylive.com

While these benefits are currently seen as positive secondary outcomes, future research could formally investigate the use of this compound for the specific indication of treating sleep disturbances or nocturia in people with Parkinson's disease. At present, there is no research suggesting the repurposing of this compound for other distinct medical conditions.

Q & A

Q. How do researchers balance efficacy and safety endpoints in this compound’s phase 3 trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.